molecular formula C22H37Cl2N9O7 B12763007 L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- CAS No. 87230-62-4

L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-

Cat. No.: B12763007
CAS No.: 87230-62-4
M. Wt: 610.5 g/mol
InChI Key: WJWWXDBYHUBFLO-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include protecting groups for amines and carboxylic acids, coupling agents like carbodiimides, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process typically includes rigorous quality control measures to monitor the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and stability.

    Reduction: Reduction reactions can be used to modify the nitroso groups, affecting the compound’s overall properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloroethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify proteins, nucleic acids, and other biomolecules, potentially altering their activity and function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-N-cyclohexylamine
  • N-(4-Chlorobenzyl)-N-isopropyl-L-valinamide
  • N-(4-Chlorobenzyl)-N-ethylglycinamide

Uniqueness

L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

87230-62-4

Molecular Formula

C22H37Cl2N9O7

Molecular Weight

610.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-bis[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H37Cl2N9O7/c1-14(2)17(18(25)34)28-19(35)16-7-5-11-31(16)20(36)15(27-22(38)33(30-40)13-9-24)6-3-4-10-26-21(37)32(29-39)12-8-23/h14-17H,3-13H2,1-2H3,(H2,25,34)(H,26,37)(H,27,38)(H,28,35)/t15-,16-,17-/m0/s1

InChI Key

WJWWXDBYHUBFLO-ULQDDVLXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.